

Application Notes and Protocols: Setting up a Treg Suppression Assay with PVTX-405

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulatory T cells (Tregs) are critical mediators of immune tolerance, playing a key role in preventing autoimmunity and maintaining immune homeostasis.[1][2][3] However, in the context of cancer, Tregs can suppress anti-tumor immune responses, thereby facilitating tumor growth and limiting the efficacy of immunotherapies.[4][5] One key transcription factor essential for the function and stability of Tregs, particularly within the tumor microenvironment, is IKZF2 (Helios).[4][5]

PVTX-405 is a potent and highly selective IKZF2 molecular glue degrader.[4][5][6][7] It operates by inducing the ubiquitination and subsequent proteasomal degradation of IKZF2.[6] [8] This targeted degradation of IKZF2 in Tregs reduces their suppressive activity, leading to an increase in the production of pro-inflammatory cytokines like IL-2 and enhanced proliferation of effector T cells (Teff).[4][5][7][8] These characteristics make **PVTX-405** a promising candidate for cancer immunotherapy, with the potential to be used as a standalone treatment or in combination with other therapies like immune checkpoint inhibitors.[4][5][7]

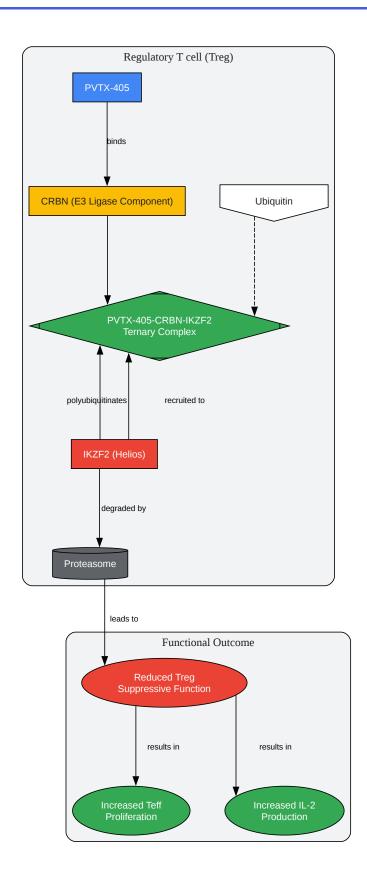
This document provides a detailed protocol for an in vitro Treg suppression assay to evaluate the efficacy of **PVTX-405** in modulating Treg function. The assay measures the proliferation of effector T cells in the presence of Tregs and varying concentrations of **PVTX-405**.



Signaling Pathway of PVTX-405 in Tregs

PVTX-405 functions as a molecular glue to induce the degradation of the transcription factor IKZF2. By binding to the E3 ubiquitin ligase substrate receptor cereblon (CRBN), **PVTX-405** creates a novel protein-protein interaction surface that recruits IKZF2.[6][9] This leads to the polyubiquitination of IKZF2 and its subsequent degradation by the proteasome. The loss of IKZF2 in Tregs destabilizes them and impairs their suppressive function, leading to enhanced effector T cell responses.





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Caption: Mechanism of action of PVTX-405.



Experimental Protocol: In Vitro Treg Suppression Assay

This protocol details a non-radioactive method to assess the suppressive function of human Tregs on effector T cells and to evaluate the impact of **PVTX-405**. Proliferation of effector T cells is measured by the dilution of a fluorescent dye, Carboxyfluorescein succinimidyl ester (CFSE).[10][11][12]

Materials and Reagents

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- CD4+ T Cell Isolation Kit
- CD25+ MicroBeads
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- L-Glutamine
- 2-mercaptoethanol
- Human IL-2
- CFSE (Carboxyfluorescein succinimidyl ester)
- Anti-CD3/CD28 T cell activator beads
- PVTX-405
- DMSO (vehicle control)
- 96-well round-bottom plates



· Flow cytometer

Experimental Workflow



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